3,3',5-Trifluoro-5'-methylbenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

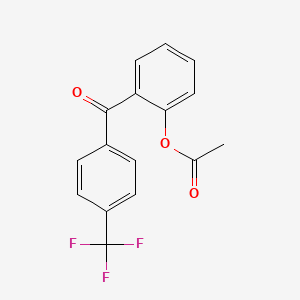

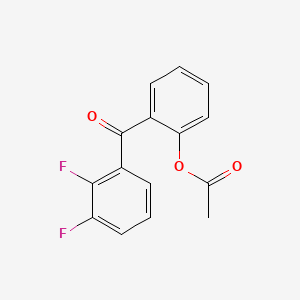

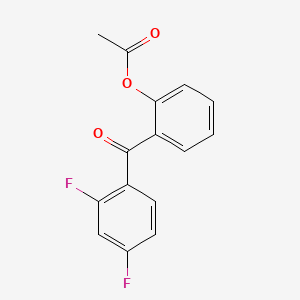

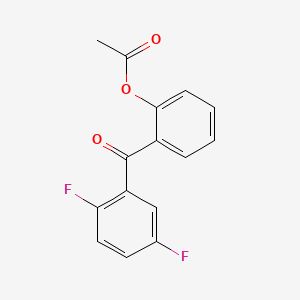

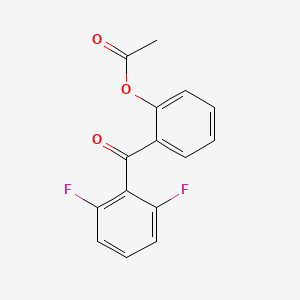

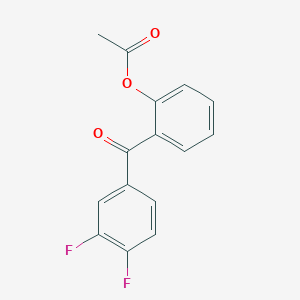

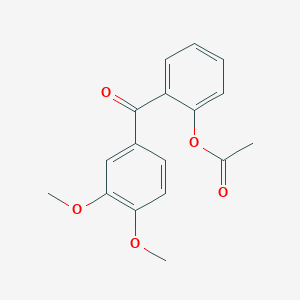

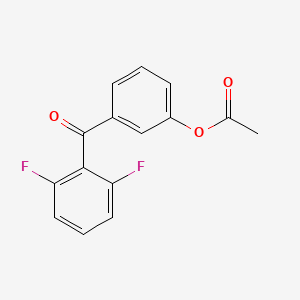

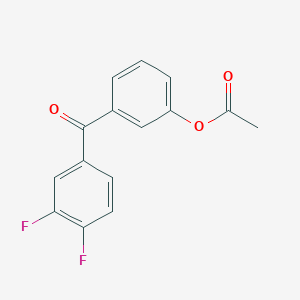

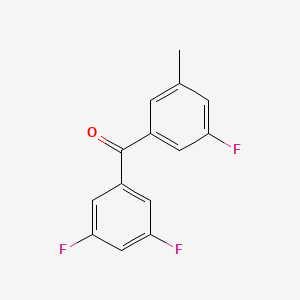

3,3’,5-Trifluoro-5’-methylbenzophenone (CAS Registry Number: 951886-95-6) is a chemical compound with the molecular formula C14H9F3O and a molecular weight of 250.21 g/mol . It belongs to the class of benzophenones, which are widely used in various applications due to their unique properties.

Synthesis Analysis

The synthesis of this compound involves the introduction of trifluoromethyl and methyl groups onto the benzophenone backbone. While specific synthetic routes may vary, the general strategy includes fluorination and alkylation reactions. Researchers have explored various methods, including electrophilic aromatic substitution and transition-metal-catalyzed processes, to achieve the desired substitution pattern .

Molecular Structure Analysis

The molecular structure of 3,3’,5-Trifluoro-5’-methylbenzophenone consists of a central benzophenone core with three fluorine atoms and one methyl group attached. The trifluoromethyl group enhances the compound’s lipophilicity and influences its reactivity.

Chemical Reactions Analysis

This compound can participate in various chemical reactions, such as nucleophilic substitution, Friedel-Crafts acylation, and photochemical processes. Its reactivity is influenced by the electron-withdrawing nature of the trifluoromethyl substituents. Researchers have investigated its behavior under different reaction conditions to explore its synthetic utility .

Physical And Chemical Properties Analysis

- Melting Point : Notably, the melting point of this compound is an important parameter for its practical use. Experimental data indicate that it melts at a specific temperature, which can be found in relevant literature .

- Toxicity : Safety considerations include toxicity assessments. Researchers have evaluated its potential hazards, but further studies are necessary to establish safe handling guidelines .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

- Chemical Synthesis : 3,3',5-Trifluoro-5'-methylbenzophenone is used in the synthesis of trifluoromethyl-substituted sulfur heterocycles, demonstrating its utility in producing complex organic compounds (Mlostoń, Gendek, & Heimgartner, 1996).

Material Science and Polymer Chemistry

- Hyperbranched Poly(arylene ether)s Synthesis : A new trifluoromethyl-activated monomer, possibly related to 3,3',5-Trifluoro-5'-methylbenzophenone, has been synthesized for creating hyperbranched poly(arylene ether)s, highlighting its role in advanced polymer chemistry (Banerjee, Komber, Häussler, & Voit, 2009).

Photophysical Studies

- Study of Photochemical Reactions : Research into the photophysical behaviors of various compounds, including those structurally similar to 3,3',5-Trifluoro-5'-methylbenzophenone, can provide insights into their potential applications in photochemistry and materials science (Ma, Su, Li, Zhang, Huang, & Phillips, 2013).

Environmental and Biological Interactions

- Analysis of Environmental Phenols : Methods have been developed for measuring environmental phenols, including compounds similar to 3,3',5-Trifluoro-5'-methylbenzophenone, in human milk, which is important for understanding the environmental impact and potential biological interactions of these chemicals (Ye, Bishop, Needham, & Calafat, 2008).

Safety And Hazards

As with any chemical compound, safety precautions are crucial. Researchers should handle 3,3’,5-Trifluoro-5’-methylbenzophenone in a well-ventilated area, wear appropriate protective gear, and follow established protocols. Detailed safety information, including potential hazards and first aid measures, can be found in Material Safety Data Sheets (MSDS) provided by suppliers .

Propiedades

IUPAC Name |

(3,5-difluorophenyl)-(3-fluoro-5-methylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3O/c1-8-2-9(4-11(15)3-8)14(18)10-5-12(16)7-13(17)6-10/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVFWHAFTXACPPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)F)C(=O)C2=CC(=CC(=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001211535 |

Source

|

| Record name | (3,5-Difluorophenyl)(3-fluoro-5-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001211535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3',5-Trifluoro-5'-methylbenzophenone | |

CAS RN |

951886-95-6 |

Source

|

| Record name | (3,5-Difluorophenyl)(3-fluoro-5-methylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951886-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,5-Difluorophenyl)(3-fluoro-5-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001211535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.